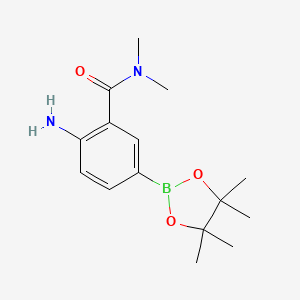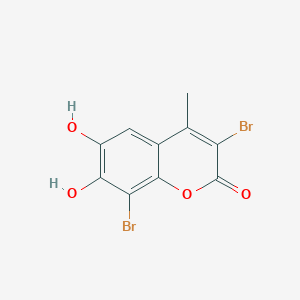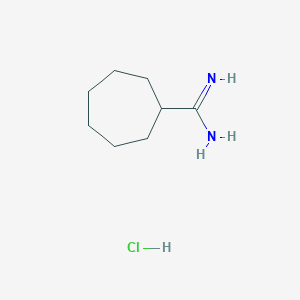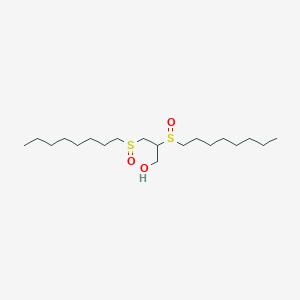
Cyclo(Phe-Hpro)
Overview
Description
Cyclo(Phe-Hpro) is a cyclic peptide that has been studied extensively for its potential applications in scientific research. It is a cyclic peptide composed of the amino acids phenylalanine and histidine, and is formed through a cyclization reaction. Cyclo(Phe-Hpro) has been used in a variety of research applications, including its use as a molecular scaffold for drug design, as a tool for studying protein-protein interactions, and as a therapeutic agent for treating certain diseases. In
Scientific Research Applications
Antimicrobial and Biomedical Applications
Supramolecular Polymers and Antimicrobial Gels
Cyclo(Phe-Hpro) analogs like Cyclo(Leu-Phe) have been studied for their ability to self-assemble into supramolecular polymers. These polymers can be used to create antimicrobial gel coatings, which are particularly relevant in light of increasing antimicrobial resistance (AMR). The cyclo(Phe-Hpro) analogs displayed good cytocompatibility and mild antimicrobial activity, suggesting potential for biomedical coatings (Rosetti et al., 2022).
Inhibition of Virulence Factors
Cyclo(Phe-Pro), closely related to Cyclo(Phe-Hpro), has been found to inhibit the production of virulence factors like cholera toxin and toxin-coregulated pilus in Vibrio cholerae. This suggests potential applications in combating bacterial infections (Bina & Bina, 2010).
Plant Growth and Agricultural Use
- Plant Growth Regulation: A derivative, Cyclo(L-tryptophyl-L-phenylalanyl), was isolated from Penicillium sp. and found to regulate the growth of various plants. This indicates potential applications in agriculture (Kimura et al., 1996).
Cancer Research
- Apoptosis Induction in Cancer Cells: Cyclo(Phe-Pro) has been shown to induce apoptosis in HT-29 colon cancer cells through a caspase cascade, suggesting its potential in cancer therapy (Brauns et al., 2005).
Other Applications
Topoisomerase Inhibition
Cyclo(L-prolyl-L-phenylalanyl), another derivative, has been found to inhibit DNA topoisomerase I activity, which could be relevant in the development of novel anticancer agents (Rhee, 2002).
Sensory Activity in Food
In the food industry, certain diketopiperazines, including those structurally related to Cyclo(Phe-Hpro), have been identified in roasted coffee and cocoa, affecting flavor and taste sensations (Ginz & Engelhardt, 2001).
Mechanism of Action
Target of Action
Cyclo(Phe-Hpro), also known as cFP, is a secondary metabolite produced by certain bacteria, including Vibrio species . It plays dual roles as a signaling molecule and a virulence factor .
Mode of Action
The exact mode of action of cFP is still under investigation. It has been observed that cfp can pass through biological membranes by simple diffusion . This suggests that cFP interacts with its targets in a concentration-dependent manner .
Biochemical Pathways
The compound’s ability to inhibit the nuclear translocation of nfκb suggests that it may interfere with the nfκb signaling pathway . This pathway plays a crucial role in regulating the immune response to infection.
Result of Action
The result of cFP’s action is a suppression of the immune response, achieved by inhibiting the nuclear translocation of NFκB . This makes cFP a potential virulence factor, helping the bacteria that produce it to evade the host’s immune system .
Action Environment
The action of cFP is influenced by the environment in which it is present. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the concentration gradient across the membrane . .
Future Directions
Biochemical Analysis
Biochemical Properties
Cyclo(Phe-Hpro) plays dual roles as a signaling molecule and a virulence factor . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions is complex and varies depending on the specific biomolecule involved .
Cellular Effects
Cyclo(Phe-Hpro) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit cytotoxic activity against HCT-116 cells .
Molecular Mechanism
At the molecular level, Cyclo(Phe-Hpro) exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific context and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(Phe-Hpro) can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclo(Phe-Hpro) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cyclo(Phe-Hpro) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Cyclo(Phe-Hpro) is transported and distributed within cells and tissues through passive transport . It does not require energy for transportation across biological membranes, and does not need membrane machinery to cross membranes .
Subcellular Localization
The subcellular localization of Cyclo(Phe-Hpro) and its effects on activity or function are complex and depend on the specific cellular context
properties
IUPAC Name |
3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)


![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)
![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione](/img/structure/B3033224.png)